![molecular formula C10H11BrFN B599081 1-(3-Bromo-5-fluorophenyl)pyrrolidine CAS No. 1199773-24-4](/img/structure/B599081.png)
1-(3-Bromo-5-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFN . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The exact process can vary depending on the desired end product and the specific conditions of the reaction. Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The exact positions of these atoms on the phenyl ring can be determined by the numbering in the compound’s name: the bromine atom is attached to the third carbon atom, and the fluorine atom is attached to the fifth carbon atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.11 g/mol . It is a solid at room temperature . Other physical and chemical properties such as its density, boiling point, and vapor pressure are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
Research on derivatives of pyrrolidine, including compounds similar to 1-(3-bromo-5-fluorophenyl)pyrrolidine, has shown significant promise in the development of anticonvulsant medications. One study focused on the synthesis and anticonvulsant activity of N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. These compounds were tested in animal models for their efficacy in mitigating seizures induced by electroshock and pentylenetetrazole, demonstrating potential for the treatment of epilepsy and related disorders (Obniska, Rzepka, & Kamiński, 2012).
Cognitive Rescue in Down Syndrome
Another study explored the inhibition of DYRK1A kinase, overproduced in Down syndrome due to chromosome 21 trisomy, as a therapeutic strategy. New fluoro derivatives of pyrrolidine were synthesized, showing potent DYRK1A inhibitory activities. These derivatives, including those structurally related to this compound, demonstrated cognitive rescuing effects in a mouse model of Down syndrome, presenting a potential avenue for treatment (Neumann et al., 2018).
Anticonvulsant Properties
Further research on amides derived from pyrrolidine compounds has revealed their potential in treating epilepsy. In one study, a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These compounds, related to this compound, showed promising results in reducing seizure activity, contributing to the development of new antiepileptic drugs (Obniska et al., 2015).
Sigma Receptor Ligand Effects
Research involving sigma receptor ligands, including structures similar to this compound, has shown potential in cognitive dysfunction treatment. For instance, the sigma receptor ligand NE-100 was studied for its effects on cognitive dysfunction induced by phencyclidine in rats, revealing improvements in cognitive performance. These findings suggest that sigma receptor ligands could be beneficial in treating cognitive impairments associated with schizophrenia and other mental disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLDQIFHZFNDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681475 |
Source
|
Record name | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199773-24-4 |
Source
|
Record name | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.